3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the class of benzothiadiazine derivatives
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves a multi-step process. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific structural features and biological activities. Similar compounds include other benzothiadiazine derivatives, such as:
- 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-26-14-4-2-3-13(11-14)18-19-16-6-5-15(12-17(16)28(22,23)20-18)29(24,25)21-7-9-27-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIPEBRTNTUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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